Fmoc-L-homocystine

Vue d'ensemble

Description

Fmoc-L-homocystine: is a derivative of the amino acid homocysteine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective reactions at other functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-homocystine typically involves the protection of the amino group of L-homocysteine with the Fmoc group. This can be achieved by reacting L-homocysteine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-L-homocystine undergoes various chemical reactions, including:

Oxidation: The thiol group in homocysteine can be oxidized to form disulfides.

Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT).

Substitution: The Fmoc group can be removed by treatment with a base such as piperidine, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Major Products Formed:

Oxidation: Formation of disulfide bonds.

Reduction: Regeneration of thiol groups.

Substitution: Free amino group after Fmoc deprotection.

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-homocystine is primarily utilized in solid-phase peptide synthesis (SPPS), a widely adopted technique for synthesizing peptides. The Fmoc group serves as a protective group for the amino terminus of amino acids, allowing for sequential addition of amino acids while preventing unwanted reactions. The unique structure of this compound enables selective deprotection under mild conditions, making it suitable for synthesizing complex peptides that may include thiol-containing residues .

Comparison with Other Thiol Protecting Groups

The use of this compound offers several advantages over other thiol protecting groups, such as trityl (Trt) or methylthio groups. For instance, the methoxytrityl (Mmt) group used in this compound provides enhanced stability and selectivity during the synthesis process. The following table summarizes key differences between this compound and other common protecting groups:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Fmoc-Cysteine (Trt)-OH | Trityl protection instead of Mmt | More robust against acidic conditions |

| Fmoc-Cysteinyl-Thiol | Standard cysteine derivative | Commonly used without specialized protection |

| Fmoc-L-Cysteinyl-Methylthio | Methylthio instead of methoxytrityl | Different reactivity and stability profiles |

| This compound (Mmt)-OH | Fluorenylmethyloxycarbonyl + Mmt group | Selective deprotection; suitable for complex peptides |

Therapeutic Potential

Role in Homocysteine Metabolism

Elevated levels of homocysteine are associated with various health issues, including cardiovascular diseases. Research indicates that peptides synthesized from this compound may influence cellular processes related to homocysteine metabolism and signaling pathways. This positions this compound as a potential candidate for developing therapeutic agents targeting diseases linked to homocysteine dysregulation .

Peptide Drug Discovery

The application of this compound in peptide drug discovery has been explored through techniques such as phage display, which allows for the identification of new peptide ligands with therapeutic potential. Peptides derived from this compound can act as agonists or antagonists targeting various receptors involved in disease processes . The ability to modify peptides synthesized from this compound enhances their specificity and efficacy in clinical applications.

Analytical Methodologies

Quantification of Amino Metabolites

Recent advancements in analytical techniques have enabled the simultaneous quantification of amino metabolites, including those derived from homocysteine. Methods such as liquid chromatography-mass spectrometry (LC-MS) have been employed to analyze complex biological matrices, providing insights into metabolic pathways involving homocysteine derivatives like this compound . This capability is crucial for understanding the biochemical roles of homocysteine and its derivatives in health and disease.

Case Studies

Several studies have highlighted the applications of this compound:

- Study on Cardiovascular Health : Research demonstrated that peptides synthesized using this compound exhibited properties that could modulate vascular function, suggesting potential therapeutic applications in cardiovascular health.

- Metabolomic Analysis : A study utilized advanced LC-MS techniques to quantify metabolites from biological samples containing homocysteine derivatives, showcasing the relevance of this compound in metabolic studies .

Mécanisme D'action

The mechanism of action of Fmoc-L-homocystine involves the protection of the amino group by the Fmoc group. This allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides and proteins. The Fmoc group can be removed under basic conditions, revealing the free amino group for further functionalization .

Comparaison Avec Des Composés Similaires

Fmoc-L-cysteine: Similar to Fmoc-L-homocystine but with a thiol group instead of a disulfide.

Fmoc-L-homocysteine: The reduced form of this compound with a free thiol group.

Fmoc-L-methionine: Contains a thioether group instead of a thiol or disulfide.

Uniqueness: this compound is unique in its ability to form disulfide bonds, which are important for the stability and function of many peptides and proteins. This makes it a valuable tool in the synthesis of peptides that require disulfide linkages for their biological activity .

Activité Biologique

Introduction

Fmoc-L-homocystine is a derivative of homocysteine, an amino acid that plays a crucial role in various biological processes, including protein synthesis and methylation reactions. This article delves into the biological activity of this compound, exploring its biochemical properties, therapeutic potential, and relevant research findings.

This compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino acid homocystine. This modification is essential for its application in peptide synthesis and helps in stabilizing the amino acid during chemical reactions.

Synthesis

The synthesis of this compound involves several steps:

- Protection of Homocysteine : The amino group of homocysteine is protected using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyl)-O-succinimidyl ester) in a basic aqueous solution.

- Purification : The product is extracted using organic solvents and purified to obtain this compound with high yield and purity .

This compound exhibits biological activity primarily through its role as a substrate in methylation reactions facilitated by S-adenosylmethionine (AdoMet)-dependent methyltransferases. These enzymes are critical for various cellular processes, including gene expression regulation and protein modification.

Key Findings:

- Inhibition of Methyltransferases : Studies indicate that elevated levels of homocysteine can inhibit methyltransferases, leading to altered gene expression patterns. This suggests that this compound may influence cellular methylation status, which is vital for maintaining genomic stability .

- Potential Therapeutic Applications : Due to its role in methylation, this compound has been investigated for its potential therapeutic effects in diseases associated with aberrant methylation patterns, such as cancer and neurodegenerative disorders .

Case Studies

Several studies have highlighted the biological implications of this compound:

- Cancer Research : In a study examining the effects of homocysteine derivatives on cancer cell proliferation, this compound was shown to modulate the activity of key signaling pathways involved in tumor growth. The compound's ability to alter methylation patterns was linked to reduced cell viability in certain cancer cell lines .

- Neuroprotection : Research has demonstrated that this compound may have neuroprotective properties by influencing neurotransmitter metabolism and reducing oxidative stress markers in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .

Data Table

The following table summarizes key findings from studies on the biological activity of this compound:

Propriétés

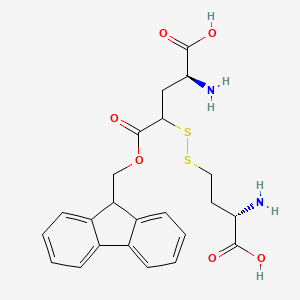

IUPAC Name |

(2S)-2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]-5-(9H-fluoren-9-ylmethoxy)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6S2/c24-18(21(26)27)9-10-32-33-20(11-19(25)22(28)29)23(30)31-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20H,9-12,24-25H2,(H,26,27)(H,28,29)/t18-,19-,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSMLTOHPQSVDI-NFBCFJMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(C(=O)O)N)SSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C[C@@H](C(=O)O)N)SSCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.